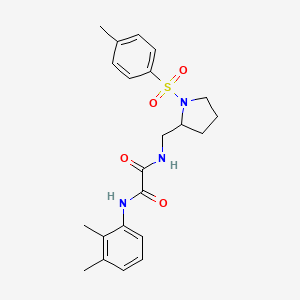

N1-(2,3-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Description

This oxalamide derivative is a synthetic compound characterized by its unique structural features:

- N1-substituent: A 2,3-dimethylphenyl group, which introduces steric bulk and lipophilicity.

Properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-15-9-11-19(12-10-15)30(28,29)25-13-5-7-18(25)14-23-21(26)22(27)24-20-8-4-6-16(2)17(20)3/h4,6,8-12,18H,5,7,13-14H2,1-3H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQVHULUFJTKAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,3-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps:

-

Formation of the Tosylpyrrolidine Intermediate:

Starting Materials: Pyrrolidine, p-toluenesulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C) to form the tosylpyrrolidine intermediate.

-

Synthesis of the Oxalamide Core:

Starting Materials: Oxalyl chloride, 2,3-dimethylaniline.

Reaction Conditions: The reaction between oxalyl chloride and 2,3-dimethylaniline is conducted in an inert atmosphere (e.g., nitrogen) using an organic solvent such as tetrahydrofuran (THF) at room temperature to form the oxalamide core.

-

Coupling Reaction:

Starting Materials: Tosylpyrrolidine intermediate, oxalamide core.

Reaction Conditions: The final coupling reaction is performed in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N1-(2,3-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

-

Oxidation:

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Typically carried out in acidic or basic media at elevated temperatures.

Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

-

Reduction:

Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: Conducted in anhydrous solvents under inert atmosphere.

Products: Reduction can yield amines or alcohols depending on the specific functional groups targeted.

-

Substitution:

Reagents: Nucleophiles such as amines, thiols, or halides.

Conditions: Typically performed in polar aprotic solvents at moderate temperatures.

Products: Substitution reactions can introduce new functional groups, modifying the compound’s properties.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.

Material Science: Its structural features make it a candidate for the development of novel polymers and materials with specific properties.

Biology and Medicine:

Drug Development: Due to its potential bioactivity, it can be explored as a lead compound in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Biochemical Research: It can be used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

Industry:

Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism by which N1-(2,3-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxalamide linkage and tosylpyrrolidinyl moiety can facilitate binding to active sites, influencing biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Oxalamide Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Flexibility vs. Activity :

- Aromatic Substituents : The 2,3-dimethylphenyl group in the target compound may offer improved metabolic stability compared to dimethoxybenzyl analogs (e.g., S5456), where methoxy groups are prone to demethylation .

- Heterocyclic Moieties : The tosylpyrrolidine group differentiates the target compound from antiviral analogs (e.g., Compound 14), which use thiazole-pyrrolidine hybrids for enhanced target binding .

Biological Activity: Flavor vs. Therapeutics: S5456 and related oxalamides (e.g., S336) activate umami taste receptors (hTAS1R1/hTAS1R3) but lack therapeutic potency, whereas chlorophenyl/thiazole analogs exhibit antiviral activity . CNS Potential: Piperazine-containing oxalamides (e.g., Compound 9) target dopamine receptors, suggesting that the tosylpyrrolidine group in the target compound could be explored for neuropharmacology .

The target compound’s tosyl group may further mitigate CYP interactions . Metabolic Stability: Thiazole-pyrrolidine analogs (e.g., Compound 14) achieve >90% HPLC purity, indicating robust synthetic and metabolic stability, a trait likely shared by the target compound due to its sterically hindered substituents .

Biological Activity

N1-(2,3-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H27N3O4S

- Molecular Weight : 429.5 g/mol

- CAS Number : 896272-01-8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to modulate various signaling pathways, potentially influencing cellular processes such as apoptosis, proliferation, and inflammation.

Biological Activity Overview

Research indicates that the compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. This is likely due to its ability to induce apoptosis in malignant cells.

- Neuroprotective Effects : There is evidence suggesting that the compound may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines, thereby demonstrating potential in treating inflammatory disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Neuroprotection | Reduced oxidative stress in neurons | |

| Anti-inflammatory | Decreased levels of TNF-alpha |

Detailed Research Findings

- Anticancer Studies :

- Neuroprotective Mechanism :

-

Anti-inflammatory Effects :

- In a mouse model of inflammation, administration of the compound led to a significant reduction in edema and inflammatory markers such as IL-6 and TNF-alpha, indicating its potential utility in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.